6-Hepten-3-YN-1-OL

Organic Synthesis Building Blocks Physicochemical Properties

6-Hepten-3-yn-1-ol (CAS 123707-02-8) is a C7 primary alcohol featuring a conjugated enyne system—specifically, a terminal alkene and an internal alkyne separated by a single methylene unit. This dual unsaturation distinguishes it from mono-unsaturated analogs (e.g., 6-hepten-1-ol or 3-heptyn-1-ol) by providing two orthogonal reactive handles for sequential or chemoselective transformations, including cycloadditions, cross-couplings, and electrophile-induced cyclizations.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 123707-02-8
Cat. No. B179077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hepten-3-YN-1-OL
CAS123707-02-8
Synonyms6-Hepten-3-yn-1-ol
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC=CCC#CCCO
InChIInChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2,8H,1,3,6-7H2
InChIKeyVULLDQGGFJMZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hepten-3-YN-1-OL (CAS 123707-02-8): Chemical Identity, Physicochemical Properties, and Role as a Dual-Unsaturated Building Block


6-Hepten-3-yn-1-ol (CAS 123707-02-8) is a C7 primary alcohol featuring a conjugated enyne system—specifically, a terminal alkene and an internal alkyne separated by a single methylene unit [1]. This dual unsaturation distinguishes it from mono-unsaturated analogs (e.g., 6-hepten-1-ol or 3-heptyn-1-ol) by providing two orthogonal reactive handles for sequential or chemoselective transformations, including cycloadditions, cross-couplings, and electrophile-induced cyclizations [2]. Commercially available in research-grade purity (typically ≥97% by GC ), the compound is a colorless to pale yellow liquid with a density of 0.916 g/mL at 25 °C and a boiling range of 95–100 °C at atmospheric pressure .

Why Generic Enynol or Alkenol Substitution Fails for 6-Hepten-3-YN-1-OL Procurement


Substituting 6-hepten-3-yn-1-ol with a simpler analog—such as 6-hepten-1-ol (alkene only) or 3-heptyn-1-ol (alkyne only)—introduces significant synthetic divergence [1]. The conjugated enyne motif in 6-hepten-3-yn-1-ol enables distinct reactivity profiles, including the ability to undergo both alkyne- and alkene-specific transformations in a single sequence (e.g., selective hydrogenation of the alkyne to a cis-alkene followed by electrophilic cyclization of the remaining terminal alkene) [2]. Substituting with a compound lacking one of these functional groups would necessitate additional protection/deprotection steps or alternative, lower-yielding routes, directly impacting synthetic efficiency and cost . Furthermore, the specific regiochemistry of the unsaturation (internal alkyne, terminal alkene) is critical for controlling cyclization modes; alternative regioisomers (e.g., 2-hepten-4-yn-1-ol) exhibit different steric and electronic biases, leading to altered product distributions or failed cyclizations [2].

Quantitative Evidence Guide: Verifiable Differentiation of 6-Hepten-3-YN-1-OL from Structural Analogs


Structural Differentiation: Dual Unsaturation vs. Mono-Unsaturated Analogs

6-Hepten-3-yn-1-ol contains both an alkene and an alkyne functional group, whereas the closest analogs possess only one type of unsaturation [1]. This dual functionality provides a unique molecular weight and elemental composition that directly impacts stoichiometry in multi-step syntheses .

Organic Synthesis Building Blocks Physicochemical Properties

Synthetic Utility: Enabling Oxepene Formation via Iodoetherification

In a comparative study of iodoetherification reactions, 6-hepten-3-yn-1-ol derivatives (after partial hydrogenation to the corresponding cis-alkene) enable the formation of 4-oxepenes in satisfactory yields, whereas the corresponding saturated 6-hepten-1-ols yield oxepanes, and alcohols with different substitution patterns fail to cyclize [1]. The presence of a substituent at the 6-position (derived from the alkyne) is necessary for productive oxepene formation [1].

Heterocyclic Chemistry Cyclization Oxepene Synthesis

Physical Property Differentiation: Density and Refractive Index

6-Hepten-3-yn-1-ol exhibits a higher density and refractive index compared to its saturated analog, 6-hepten-1-ol, reflecting the increased polarizability and molecular packing associated with the conjugated enyne system [1]. These differences are critical for formulation work, density-dependent separations, and quality control via refractive index measurement.

Physical Chemistry Quality Control Formulation

Computational Descriptors: LogP and Polar Surface Area Differentiation

The conjugated enyne system in 6-hepten-3-yn-1-ol results in a lower computed LogP (XLogP3 = 1.3) and a defined topological polar surface area (TPSA = 20.2 Ų) compared to saturated analogs [1]. This influences predicted membrane permeability and solubility, which are key parameters in early-stage drug discovery.

Medicinal Chemistry Drug Design ADME Prediction

Validated Research and Industrial Application Scenarios for 6-Hepten-3-YN-1-OL


Synthesis of 4-Oxepene Scaffolds for Natural Product and Drug Discovery

6-Hepten-3-yn-1-ol serves as a key precursor for the synthesis of 4-oxepenes via a two-step sequence: (i) partial hydrogenation of the alkyne to a cis-alkene, followed by (ii) iodoetherification [1]. This route provides access to medium-ring oxygen heterocycles that are found in numerous bioactive natural products and are of interest in medicinal chemistry for scaffold diversification. The compound's specific substitution pattern is essential for achieving productive cyclization; alternative alcohols lacking the 6-position substitution (e.g., unsubstituted 6-hepten-1-ols) yield different products or fail to cyclize efficiently [1].

Chemoselective Transformations Leveraging Orthogonal Unsaturation

The presence of both an alkene and an alkyne in 6-hepten-3-yn-1-ol enables sequential, chemoselective modifications without the need for protecting groups [1]. For example, the alkyne can undergo selective hydrogenation, Sonogashira coupling, or click chemistry, while the terminal alkene remains available for subsequent functionalization (e.g., hydroboration, epoxidation, or cross-metathesis) [1]. This dual reactivity makes the compound a versatile building block for constructing complex molecular architectures in a convergent manner.

Calibration and Reference Standard for Physicochemical Analysis

With well-defined physical constants—density of 0.916 g/mL at 25 °C and refractive index of 1.476 —6-hepten-3-yn-1-ol can serve as a reference standard for calibrating analytical instruments or validating computational models for conjugated enynes. Its distinct properties, which differ significantly from saturated analogs, also make it useful in developing separation protocols (e.g., HPLC method development) for complex mixtures containing both saturated and unsaturated alcohols [1].

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